An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Functionalized Nitroimidazole
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a member of the nitroimidazole class of compounds, a scaffold of significant interest in medicinal chemistry. Nitroimidazoles are known for their diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects. The unique electronic properties conferred by the nitro group, coupled with the versatile chemistry of the imidazole ring and the carboxylic acid functionality, make this molecule a valuable building block in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight | 171.11 g/mol | |
| Appearance | White to light yellow solid | |
| Boiling Point (Predicted) | 493.9 ± 37.0 °C | |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.44 ± 0.26 | |
| Flash Point | 161 °C | |
| Storage | Sealed in dry, room temperature |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid.
Experimental Protocol (Hypothetical)
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Nitration of 1-Methylimidazole:
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Dissolve 1-methylimidazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the 1-methyl-2-nitroimidazole intermediate.
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Filter, wash with cold water, and dry the intermediate product.
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Carboxylation at the 5-position:
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Method A: Grignard Reaction: Convert a 5-halo-1-methyl-2-nitroimidazole precursor to a Grignard reagent using magnesium metal in an anhydrous ether solvent. Bubble dry carbon dioxide gas through the Grignard solution. Acidify the reaction mixture to protonate the carboxylate and yield the desired carboxylic acid.
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Method B: Oxidation: If a suitable precursor with a 5-position substituent (e.g., a methyl or hydroxymethyl group) is available, perform an oxidation reaction. For instance, oxidation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol using an oxidizing agent like potassium permanganate or chromic acid would yield the carboxylic acid.
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Purification:
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The crude 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).
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Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
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Imidazole Ring Proton: A singlet is expected for the proton at the C4 position of the imidazole ring.
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N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid carbonyl carbon.
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Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring. The carbon bearing the nitro group (C2) would be significantly deshielded.
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N-Methyl Carbon: A signal for the carbon of the N-methyl group.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
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N-O Stretch: Strong absorption bands in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) characteristic of the nitro group.
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C=N and C=C Stretches: Absorptions in the fingerprint region corresponding to the imidazole ring.
Reactivity and Chemical Behavior
The chemical reactivity of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid is dictated by the interplay of its three key functional groups: the nitro-substituted imidazole ring and the carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization strategy to modify the pharmacokinetic properties of a drug candidate.
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Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide derivative. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride.
Reactions Involving the Nitro Group
The nitro group plays a crucial role in the biological activity of many nitroimidazoles and also governs some of its chemical reactivity.
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Reduction to an Amino Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation dramatically alters the electronic properties of the imidazole ring and can be a key step in the synthesis of other derivatives. The resulting 5-amino-1-methyl-1H-imidazole-2-carboxylic acid would be a versatile intermediate.
Reactivity of the Imidazole Ring
The imidazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the electron-withdrawing nitro group. This generally makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted imidazole.
Biological Activity and Applications in Drug Development
Nitroimidazoles are a well-established class of antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group under the hypoxic conditions found in anaerobic bacteria and protozoa, as well as in solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.
While specific biological activity data for 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid is not extensively documented in publicly available literature, its structural features suggest potential as:
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An Intermediate for Novel Antimicrobials: The carboxylic acid group provides a convenient handle for the synthesis of a library of ester and amide derivatives. These derivatives can be screened for enhanced activity against various pathogens, improved pharmacokinetic profiles, or reduced toxicity.
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A Hypoxia-Selective Agent: The nitroimidazole core makes it a candidate for development as a hypoxia-activated prodrug for cancer therapy or as an imaging agent for hypoxic tumors.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a versatile chemical entity with significant potential in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed, can be achieved through established organic chemistry methodologies. The presence of the nitroimidazole core, combined with a reactive carboxylic acid handle, provides a rich platform for the generation of novel derivatives with tailored biological activities. Further research into the specific biological profile and optimization of its derivatives could lead to the development of new therapeutic agents.
